molecular formula C18H14O5 B5149945 ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate

ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate

Cat. No.: B5149945
M. Wt: 310.3 g/mol
InChI Key: MKFGYEVGPSATGW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate, also known as coumarin-3-carboxylic acid ethyl ester, is a synthetic organic compound that belongs to the coumarin family. It is widely used in scientific research due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in vitro and in vivo. Furthermore, it has been found to induce apoptosis in cancer cells, while leaving normal cells unharmed.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate in lab experiments is its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

The potential applications of ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate in scientific research are vast. Some possible future directions for research include investigating its potential as a treatment for various inflammatory diseases, such as arthritis and asthma, as well as its potential as a cancer treatment. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to develop more effective synthesis methods.

Synthesis Methods

Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonatearboxylate with phenyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the formation of this compound with a yield of up to 80%.

Scientific Research Applications

Ethyl 2-oxo-4-phenyl-2H-chromen-7-yl carbonate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, it has been found to possess anti-inflammatory properties, which can help reduce inflammation and swelling in the body. Furthermore, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.

Properties

IUPAC Name

ethyl (2-oxo-4-phenylchromen-7-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-2-21-18(20)22-13-8-9-14-15(12-6-4-3-5-7-12)11-17(19)23-16(14)10-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFGYEVGPSATGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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